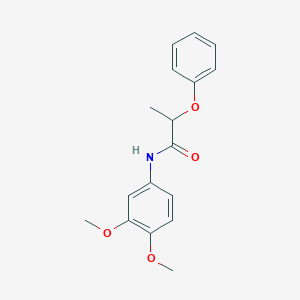
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide, also known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. It is a white crystalline solid that belongs to the class of amides. DOPA has been found to exhibit a broad range of biological activities, making it an attractive candidate for research in several fields.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has also been found to affect the expression of several genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to exhibit antipyretic and analgesic effects.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its broad range of biological activities. This makes it an attractive candidate for research in several fields. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide is relatively easy to synthesize, and its activity can be easily measured using various assays. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its potential toxicity. N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide. One potential area of research is the development of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide and its potential applications in the treatment of inflammatory diseases. Furthermore, the potential toxicity of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide needs to be further investigated to determine its safety for use in humans.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide involves the reaction of 3,4-dimethoxybenzylamine with 2-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide as a white crystalline solid.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO4/c1-12(22-14-7-5-4-6-8-14)17(19)18-13-9-10-15(20-2)16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
InChI 键 |
KLHCFKUWMSEZBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





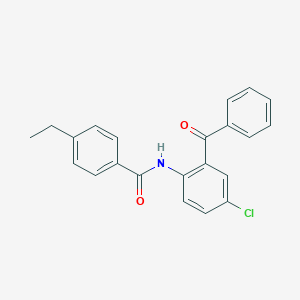


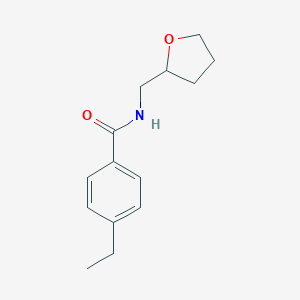

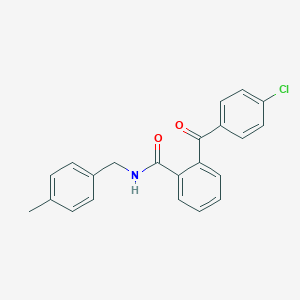

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
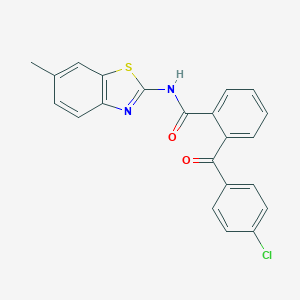
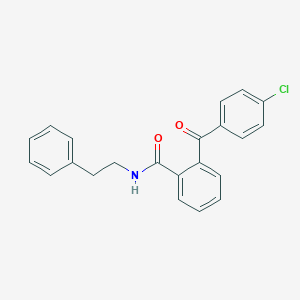
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)